![molecular formula C19H13F4N3O4S2 B2435559 N-(4-fluorophenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 946236-63-1](/img/structure/B2435559.png)
N-(4-fluorophenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Description
N-(4-fluorophenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H13F4N3O4S2 and its molecular weight is 487.44. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activity
Novel compounds structurally related to the specified compound have been designed and synthesized, showing significant herbicidal activities against various dicotyledonous weeds. These compounds, derived from similar starting materials, exhibited good herbicidal activities at both pre-emergence and post-emergence treatment stages against weeds such as Abutilon theophrasti Medic, Amaranthus ascendens L., and Chenopodium album L. at specific dosages (Daoxin Wu et al., 2011).
Immunomodulatory Effects
A compound with a closely related structure demonstrated the ability to modify the reactivity of certain lymphoid cell populations affected by tumor growth. It enhanced the response of lymphocytes from tumor-primed animals to syngeneic tumor cells, resulting in increased tumor cell destruction. Moreover, it enhanced macrophage inhibitory effects on tumor cells in vitro, suggesting potential applications in cancer immunotherapy (B. S. Wang et al., 2004).
Radioligand for PET Imaging
In the field of nuclear medicine, related compounds have been synthesized and used as selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This highlights its application in the development of diagnostic tools for various neurological and psychiatric disorders (F. Dollé et al., 2008).
Molecular Docking and Antiviral Research
Another study focused on the quantum chemical analysis, molecular docking, and antiviral potency of a similar compound against SARS-CoV-2 protein. This compound demonstrated significant binding energy, indicating its potential as a therapeutic agent against COVID-19 (S. Mary et al., 2020).
Antithrombotic Properties
Research on related compounds has also explored their potential as novel, orally active thrombin inhibitors with significant antithrombotic properties. These studies contribute to the development of new therapeutic agents for the prevention and treatment of thrombosis (J. Lorrain et al., 2003).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[6-oxo-5-[3-(trifluoromethyl)phenyl]sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N3O4S2/c20-12-4-6-13(7-5-12)25-16(27)10-31-18-24-9-15(17(28)26-18)32(29,30)14-3-1-2-11(8-14)19(21,22)23/h1-9H,10H2,(H,25,27)(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAQZXZUXFBIIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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